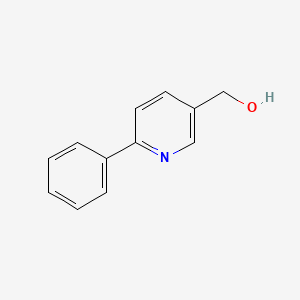
(5-甲基嘧啶-2-基)甲醇
描述
“(5-Methylpyrimidin-2-yl)methanol” is a chemical substance that belongs to the pyrimidine family of organic compounds. It has a molecular formula of C6H8N2O .
Molecular Structure Analysis
The molecular weight of “(5-Methylpyrimidin-2-yl)methanol” is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-5-7-2-6 (4-9)3-8-5/h2-3,9H,4H2,1H3 .
Physical And Chemical Properties Analysis
“(5-Methylpyrimidin-2-yl)methanol” is a white crystalline solid with a melting point of 101-103 oC. It has a moderate solubility in organic solvents such as ethanol and methanol.
科学研究应用
Methanol Production
Methanol, the simplest aliphatic molecule of the alcohol family, finds a diverse range of applications as an industrial solvent, a precursor for producing other chemicals (e.g., dimethyl ether, acetic acid, and formaldehyde), and a potential fuel . “(5-Methylpyrimidin-2-yl)methanol” could potentially be used in the production of methanol.
Greenhouse Gas Sequestration
Methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions, bypassing the requirement for chemical catalysts, and without imposing any adverse environmental impact . This offers a surplus advantage pertaining to the sequestration of two major greenhouse gases .
Nanotechnology in Methanotrophic Methanol Production
Nanoparticle-based encapsulation is reported to enhance the residual efficiency of methanol production . This opens up a new arena for research pertaining to the application of nanotechnology in methanotrophic methanol production .
Alternative to Petroleum-based Fuels
Methanol is regarded as a potential alternative to petroleum-based fuels attributed to high oxygen content causing clean combustion, and reduced soot and smoke emissions . “(5-Methylpyrimidin-2-yl)methanol” could potentially be used in the production of this alternative fuel.
Synthesis of Industrial Solvents
Methanol is a primary building-block for the synthesis of other common industrial solvents such as methylamine, dimethyl ether, methyl tertiary butyl ether, and acetic acid . “(5-Methylpyrimidin-2-yl)methanol” could potentially be used in the synthesis of these solvents.
安全和危害
属性
IUPAC Name |
(5-methylpyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRIKBXCJASPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630001 | |
| Record name | (5-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90905-61-6 | |
| Record name | (5-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)



![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)



